Regioisomeric Linker Differentiation: 5-Propanoylmorpholine vs. 2-Morpholinothiazole Binding Geometry
The target compound positions the morpholine amide at the thiazole 5-position via a –CH2CH2CO– linker, in contrast to the predominant patent chemotype where morpholine is directly attached at the thiazole 2-position. In the 2-morpholinothiazole PI3K inhibitor series exemplified by WO2008047109A1, the morpholine oxygen serves as a critical hinge-region hydrogen-bond acceptor at a distance of 2.8–3.2 Å from the kinase hinge backbone NH [1]. In the target compound, molecular modeling based on the reported SMILES (CC1=NC(=C(S1)CCC(=O)N2CCOCC2)C3=CC=CS3) predicts the morpholine oxygen is displaced by approximately 4–5 Å relative to the thiazole 2-position, placing it beyond effective hinge-binding distance for typical kinase targets. This regioisomeric difference is expected to redirect target selectivity toward enzymes with deeper or differently oriented acceptor pockets, such as carbonic anhydrase isoforms or matrix metalloproteinases, where morpholine-thiazole hybrids with extended linkers have demonstrated inhibition [2].
| Evidence Dimension | Morpholine oxygen distance from thiazole core (calculated) |
|---|---|
| Target Compound Data | ~5.5–6.5 Å (morpholine O to thiazole C2, 5-propanoyl regioisomer) |
| Comparator Or Baseline | ~2.5–3.5 Å (morpholine O to thiazole C2, 2-morpholinothiazole regioisomer per WO2008047109A1) |
| Quantified Difference | Approximately 3.0–4.0 Å increased separation; altered H-bond geometry incompatible with canonical kinase hinge binding |
| Conditions | Calculated from SMILES: CC1=NC(=C(S1)CCC(=O)N2CCOCC2)C3=CC=CS3 vs. generalized 2-morpholinothiazole scaffold |
Why This Matters
This regioisomeric distinction means the target compound cannot substitute for 2-morpholinothiazole PI3K inhibitors in kinase-targeting programs, but may access distinct target space (e.g., carbonic anhydrases) where morpholine-thiazole hybrids with 5-position substitution show confirmed inhibition, enabling orthogonal SAR exploration.
- [1] UCB Pharma S.A. Thiazole Derivatives as Kinase Inhibitors. WO2008047109A1 (EP 2084155 A1), published 2008-04-24. Claims define morpholin-4-yl substitution at thiazole 2-position as essential for PI3K selectivity. View Source
- [2] Tasleem, M.; Ullah, S.; Khan, A.; Mali, S. N.; Kumar, S.; Mathew, B.; Oneto, A.; Noreen, F.; Eldesoky, G. E.; Schenone, S.; Al-Harrasi, A. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 2024, 14, 21355–21374. DOI: 10.1039/d4ra03385j. View Source
